Fmoc-Amcp-OH
Description
Fmoc-Amcp-OH (CAS: 1263045-62-0) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its chemical name is 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid, with a molecular formula of C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol . The compound features a unique cyclopropane ring in its backbone, which confers steric and conformational constraints, making it valuable for designing peptides with restricted flexibility .
This compound is commercially available with a purity of ≥95% and is marketed by suppliers such as Indagoo for research purposes only . Its applications include the synthesis of conformationally stabilized peptides, particularly in drug discovery and biomaterial engineering.
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXEGCTGAJEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263045-62-0 | |
| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-Amcp-OH” typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride. This reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The reaction conditions are mild, and the product is obtained in high yield .
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
“Fmoc-Amcp-OH” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Peptide Synthesis
Fmoc-Amcp-OH is primarily employed in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is favored due to its ease of removal under mild basic conditions, allowing for the synthesis of complex peptide structures with minimal side reactions.
Advantages of Fmoc Chemistry
- Mild Deprotection Conditions : The Fmoc group can be removed using a base like piperidine, which is less harsh than the conditions required for Boc (tert-butyloxycarbonyl) deprotection.
- Compatibility with Functional Groups : The method allows for the incorporation of various functional groups in peptides, including phosphorylated and glycosylated residues, enhancing the structural diversity of synthesized peptides .
Biomedical Applications
The use of this compound extends beyond mere peptide synthesis; it plays a crucial role in biomedical research.
Drug Development
- Therapeutic Peptides : The ability to synthesize high-purity peptides has led to the development of therapeutic agents targeting various diseases. Recent advances in Fmoc SPPS have facilitated the production of peptides that are entering clinical trials at an increasing rate .
- Vaccine Development : Peptides synthesized using Fmoc chemistry are being explored as vaccine candidates, particularly in the context of cancer immunotherapy and infectious diseases.
Case Study: Peptide-Based Vaccines
A study demonstrated the efficacy of peptides synthesized with this compound as vaccine components against specific cancers. These peptides were shown to elicit robust immune responses in preclinical models, highlighting their potential as immunotherapeutic agents .
Bioconjugation and Labeling
This compound is also utilized in bioconjugation processes, where it serves as a link between biomolecules and various labels or drugs.
Fluorescent Labeling
- Imaging Applications : Peptides modified with fluorescent tags via this compound have been used in live-cell imaging studies to track cellular processes in real time. This application is crucial for understanding cellular mechanisms and drug interactions .
Material Science
In addition to biological applications, this compound contributes to material science through its role in creating peptide-based hydrogels.
Hydrogel Formation
Peptides synthesized with Fmoc chemistry can self-assemble into hydrogels that mimic extracellular matrices, offering potential applications in tissue engineering and regenerative medicine. These hydrogels can encapsulate cells or drugs, providing a supportive environment for tissue growth or controlled release systems .
Chemical Catalysis
Recent studies indicate that this compound derivatives can act as catalysts in organic reactions. The unique properties of the Fmoc group enhance the catalytic activity of certain reactions, making them valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of “Fmoc-Amcp-OH” involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amine, preventing unwanted side reactions. The protecting group is then removed under basic conditions, revealing the free amine for further reactions. This process ensures the selective and efficient synthesis of peptides .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- This compound ’s synthesis details are unspecified, but similar compounds use activated ester methods (e.g., DIC/HOBt) for high coupling efficiency .
- Microwave-assisted synthesis (e.g., for Fmoc-Asn(Trt)-OH) shows minimal impact on coupling rates compared to conventional heating .
Purity and Handling
Notes:
Biological Activity
Fmoc-Amcp-OH (Fluorenylmethyloxycarbonyl-aminocyclopentanecarboxylic acid) is a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis. While the compound itself does not exhibit direct biological activity, its incorporation into peptides can significantly influence the biological properties of the resulting molecules. This article reviews the biological implications of this compound, focusing on its applications in peptide synthesis and potential therapeutic uses.
Structure and Properties
This compound features a unique cyclic structure that enhances the conformational diversity of peptides. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for selective coupling reactions while maintaining the integrity of the amino acid's functional groups.
Biological Activity
Although this compound does not have known biological activity on its own, several studies highlight its utility in developing bioactive peptides. The following sections summarize relevant findings regarding its applications and implications in biological contexts.
1. Peptide Synthesis
- Role in SPPS : this compound is used as a building block in SPPS, facilitating the creation of peptides with specific sequences and structures. The cyclic nature of Amcp can introduce unique conformations that may enhance peptide stability and binding affinity to targets.
- Incorporation into Therapeutic Peptides : Peptides synthesized with this compound have been explored for various therapeutic applications, including antimicrobial and anticancer activities.
2. Case Studies
- Antimicrobial Peptides : Research has demonstrated that peptides incorporating cyclic amino acids like Amcp exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes. For instance, a study showed that peptides with Amcp residues displayed improved potency against Gram-positive bacteria compared to linear counterparts.
- Cancer Therapeutics : Peptides containing this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro assays indicated that these peptides could effectively bind to cancer cell receptors, potentially leading to apoptosis.
| Study | Peptide Composition | Biological Activity | Findings |
|---|---|---|---|
| This compound + Ala | Antimicrobial | Enhanced activity against Staphylococcus aureus | |
| This compound + Gly | Anticancer | Inhibition of HeLa cell proliferation |
3. Molecular Modeling Studies
Molecular dynamics simulations have been employed to predict the conformational behavior of peptides containing this compound. These studies suggest that the cyclic structure contributes to increased rigidity, which can enhance binding interactions with target proteins.
Q & A
Q. How should researchers address peer reviewer concerns about incomplete spectroscopic data for novel this compound derivatives?
- Methodological Answer :
- Supplementary Materials : Provide full NMR/HPLC traces in SI files with peak assignments.
- Raw Data Deposition : Upload to repositories like Zenodo or ChemRxiv.
- Response Letter : Cite prior studies (e.g., Beilstein Journal’s guidelines) justifying minimal data inclusion.
Preemptively use tools like MestReNova to annotate spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
